molecular formula C9H11NO2 B8797349 Methyl 3-ethylpicolinate CAS No. 1150617-86-9

Methyl 3-ethylpicolinate

Cat. No.: B8797349
CAS No.: 1150617-86-9
M. Wt: 165.19 g/mol
InChI Key: WFNCZUIGZZVNKH-UHFFFAOYSA-N
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Description

Methyl 3-ethylpicolinate (CAS: 1150617-86-9) is a pyridine derivative characterized by a methyl ester group at the carboxyl position and an ethyl substituent at the 3-position of the pyridine ring.

Properties

CAS No.

1150617-86-9

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 3-ethylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h4-6H,3H2,1-2H3

InChI Key

WFNCZUIGZZVNKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC=C1)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

Methyl 3-ethylpicolinate undergoes hydrolysis under acidic or basic conditions to yield 3-ethylpicolinic acid. This reaction is critical for accessing carboxylic acid derivatives for further functionalization.

Conditions Catalyst/Reagent Products Yield Source
Acidic (H₂SO₄, reflux)H₂O3-Ethylpicolinic acid + MeOHNot reported
Basic (NaOH, aqueous)NaOH3-Ethylpicolinate salt + MeOHNot reported

Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to generate a hydroxide ion, which attacks the ester (SN2 pathway).

Oxidation to N-Oxide

The pyridine ring undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to form the corresponding N-oxide. This modification enhances electrophilicity for subsequent reactions.

Conditions Reagent Products Yield Source
Dichloromethane, 0–20°CmCPBA (2 equiv)Methyl 3-ethylpyridine-1-oxide-2-carboxylate79–98%

This reaction proceeds via electrophilic attack of the peracid on the pyridine nitrogen, forming a transient oxaziridine intermediate that rearranges to the N-oxide .

Bromination

Radical bromination at the ethyl side chain can occur under specific conditions, though direct evidence for 3-ethylpicolinate is limited. Analogous reactions for methyl 3-methylpicolinate suggest feasibility:

Conditions Reagent Products Yield Source
CCl₄, 90°C, AIBN initiatorN-Bromosuccinimide (NBS)Methyl 3-(bromoethyl)picolinate80.6%*

*Reported for methyl 3-methylpicolinate. Ethyl derivatives may require adjusted conditions due to increased steric hindrance .

Transesterification

The methyl ester group participates in transesterification with alcohols under acid catalysis, enabling ester interchange.

Conditions Reagent Products Yield Source
Acidic (H⁺), refluxR-OH (e.g., ethanol)Ethyl 3-ethylpicolinate + MeOHNot reported

This reaction leverages the equilibrium between esters and alcohols, driven by Le Chatelier’s principle.

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack. For example, aminolysis with ammonia or amines generates amides:

Conditions Reagent Products Yield Source
Anhydrous, base (e.g., Et₃N)NH₃ or RNH₂3-Ethylpicolinamide + MeOHNot reported

Decarboxylation Pathways

While this compound itself does not decarboxylate, hydrolysis to 3-ethylpicolinic acid enables thermal decarboxylation. Studies on related 3-substituted picolinic acids (e.g., 3-methyl) show decarboxylation rates depend on pH and substituent electronic effects .

Conditions Substrate Products Rate Constant (s⁻¹) Source
150°C, pH 7–93-Ethylpicolinic acid*3-Ethylpyridine + CO₂~5 × 10⁻⁶ (estimated)

*Derived from this compound hydrolysis. Rate constants extrapolated from 3-methylpicolinic acid data .

Key Mechanistic Notes:

  • Electronic Effects : The electron-withdrawing pyridine ring enhances ester carbonyl electrophilicity, accelerating hydrolysis and nucleophilic substitutions.

  • Steric Effects : The 3-ethyl group may hinder reactions at the ortho position compared to smaller substituents (e.g., methyl) .

  • Solvent Influence : Polar aprotic solvents (e.g., DCM) favor oxidation and substitution by stabilizing charged intermediates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among Methyl 3-ethylpicolinate and related compounds:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 1150617-86-9 Ethyl (3), Methyl ester (COO) Likely C9H11NO2 ~165.19* Presumed synthetic intermediate
Ethyl 3-methylpicolinate 58997-10-7 Methyl (3), Ethyl ester (COO) C9H11NO2 165.19 Laboratory research; no drug/household use
Methyl 3-amino-6-methoxypicolinate 938439-54-4 Amino (3), Methoxy (6) C8H10N2O3 182.18 Lab research; flammable (alcohol-resistant foam recommended)
Methyl 3-formylpicolinate 133155-82-5 Formyl (3) C8H7NO3 165.15 No specific applications listed
Methyl 6-amino-3-chloropicolinate 1256835-20-7 Chloro (3), Amino (6) C7H7ClN2O2 186.60 High-purity pharmaceutical intermediate
Ethyl 3-amino-6-methylpicolinate 908832-89-3 Amino (3), Methyl (6) C9H12N2O2 180.20 Biochemical reagent; limited safety data

*Calculated based on structural similarity to Ethyl 3-methylpicolinate.

Physicochemical Properties

  • This compound : Data unavailable in evidence; inferred properties (e.g., moderate polarity due to ester and ethyl groups) align with analogs like Ethyl 3-methylpicolinate.
  • Ethyl 3-methylpicolinate : Similar molecular weight to this compound; ester group influences solubility and volatility .
  • Methyl 3-amino-6-methoxypicolinate: Polar functional groups (amino, methoxy) increase hydrophilicity compared to non-polar substituents like ethyl .

Q & A

Q. What are the established synthetic routes for Methyl 3-ethylpicolinate, and how can their efficiency be systematically compared?

Methodological Answer:

  • Compare routes such as esterification of 3-ethylpicolinic acid, alkylation of picolinate derivatives, or catalytic cross-coupling reactions.
  • Evaluate efficiency using metrics: yield, purity (HPLC), reaction time, and catalyst turnover.
  • Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading) and validate reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be reported?

Methodological Answer:

  • NMR : Report 1^1H and 13^13C chemical shifts, coupling constants, and integration ratios to confirm structure and purity.
  • IR : Highlight carbonyl (C=O) and aromatic stretching frequencies.
  • Mass Spectrometry (MS) : Provide molecular ion peaks and fragmentation patterns.
  • HPLC : Include retention times and purity percentages under standardized conditions .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

Methodological Answer:

  • Document detailed protocols (e.g., solvent grades, equipment calibration, inert atmosphere steps).
  • Share raw spectroscopic data and chromatograms in supplementary materials.
  • Use IUPAC nomenclature and reference known compounds via literature citations .

Q. What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Use as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents).
  • Design structure-activity relationship (SAR) studies by modifying the ethyl or ester groups.
  • Validate bioactivity through in vitro assays (e.g., IC50_{50} determination) with appropriate positive/negative controls .

Advanced Research Questions

Q. How can contradictory reports on this compound’s reactivity under acidic conditions be resolved?

Methodological Answer:

  • Conduct controlled experiments varying pH, temperature, and solvent systems.
  • Use computational chemistry (DFT calculations) to model reaction pathways and intermediates.
  • Perform kinetic studies to compare degradation rates and identify side products via LC-MS .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Implement protective group strategies (e.g., silyl ethers for hydroxyl groups).
  • Use flow chemistry to minimize intermediate degradation.
  • Monitor reaction progress in real-time with in-situ FTIR or Raman spectroscopy .

Q. How should researchers design a study to investigate the compound’s potential as a chiral building block?

Methodological Answer:

  • Synthesize enantiomers via asymmetric catalysis or chiral resolution.
  • Characterize enantiomeric excess (ee) using chiral HPLC or polarimetry.
  • Compare biological activity (e.g., receptor binding) between enantiomers to assess stereochemical impact .

Q. What analytical approaches reconcile discrepancies in reported 13^{13}13C NMR chemical shifts for this compound?

Q. How can the environmental stability of this compound be systematically evaluated for ecological risk assessments?

Methodological Answer:

  • Perform hydrolysis/photolysis studies under simulated environmental conditions (UV light, aqueous buffers).
  • Quantify degradation products via GC-MS or high-resolution LC-MS.
  • Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Q. What methodologies address gaps in understanding the compound’s metabolic pathways in preclinical models?

Methodological Answer:

  • Use isotopic labeling (e.g., 14^{14}C) to track biotransformation in vitro/in vivo.
  • Employ metabolomics (LC-MS/MS) to identify phase I/II metabolites.
  • Corrogate findings with cytochrome P450 inhibition assays to elucidate enzymatic interactions .

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